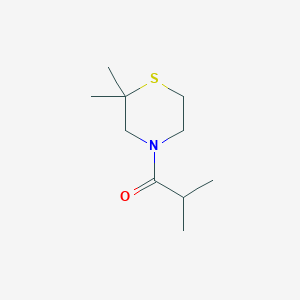

1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one

Description

1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one is a thiomorpholine-derived ketone characterized by a 2,2-dimethyl-substituted thiomorpholine ring linked to a 2-methylpropan-1-one moiety. Thiomorpholine derivatives are sulfur-containing heterocycles known for their roles in medicinal chemistry and materials science due to their electronic and steric properties.

Properties

Molecular Formula |

C10H19NOS |

|---|---|

Molecular Weight |

201.33 g/mol |

IUPAC Name |

1-(2,2-dimethylthiomorpholin-4-yl)-2-methylpropan-1-one |

InChI |

InChI=1S/C10H19NOS/c1-8(2)9(12)11-5-6-13-10(3,4)7-11/h8H,5-7H2,1-4H3 |

InChI Key |

GDZUTLSMWBDVQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N1CCSC(C1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one typically involves the reaction of thiomorpholine with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of thiomorpholine with 2,2-dimethylpropan-1-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the compound can be reduced to form corresponding alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Key Observations :

- Thiomorpholine vs.

- Aromatic vs. Heterocyclic Substituents : Phenyl derivatives (e.g., ) exhibit lower molecular weights than benzofuran or naphthalene-containing analogs (), influencing melting points and hydrophobicity.

- Halogenation: Chloro- and fluoro-substituted derivatives () may exhibit enhanced stability and altered dipole moments compared to non-halogenated analogs.

Physicochemical Properties

- Solubility : Methoxy-substituted derivatives () are likely more polar and water-soluble than ethyl- or halogenated analogs ().

- Thermal Stability : Thiomorpholine’s sulfur atom may reduce thermal stability compared to morpholine derivatives () due to weaker C–S bonds.

- Crystallinity : Naphthalene-containing compounds () are solids, whereas simpler phenyl derivatives () are liquids, reflecting differences in molecular symmetry.

Biological Activity

1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one, commonly referred to as a morpholine derivative, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This compound is characterized by a morpholine ring, which is known for its versatility in drug design and development. The exploration of its biological activity involves investigating its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C₁₃H₁₉NOS

- Molecular Weight : 239.36 g/mol

The presence of the dimethylthiomorpholine moiety contributes to its unique pharmacological profile.

Pharmacological Properties

Research indicates that 1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against several cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with growth inhibition values (GI50) indicating significant potency compared to standard chemotherapeutics .

- Antiviral Activity : The compound has been investigated for its potential antiviral properties, particularly against hepatitis B virus (HBV). In vitro assays demonstrated that it can reduce HBV DNA levels in infected cell models .

The mechanisms through which 1-(2,2-Dimethylthiomorpholin-4-yl)-2-methylpropan-1-one exerts its effects are not fully elucidated but may include:

- Inhibition of Kinases : Studies have indicated that the compound may act as an inhibitor of specific kinases involved in cancer progression, such as NEK family kinases. This inhibition could lead to reduced tumor growth and enhanced apoptosis in cancer cells .

- Modulation of Cellular Pathways : The compound may influence various signaling pathways related to cell survival and proliferation, although detailed molecular interactions require further investigation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.